

comparative oxidizing strength of chloric acid, bromic acid, and iodic acid

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A Comparative Guide to the Oxidizing Strength of Chloric, Bromic, and Iodic Acids

For researchers, scientists, and drug development professionals, understanding the relative oxidizing strengths of halic acids—**chloric acid** (HClO₃), bromic acid (HBrO₃), and iodic acid (HIO₃)—is crucial for various applications, from organic synthesis to analytical chemistry. This guide provides an objective comparison of their oxidizing power, supported by electrochemical data, and outlines the experimental protocols for such determinations.

Quantitative Comparison of Oxidizing Strength

The primary measure of a substance's oxidizing strength in aqueous solution is its standard reduction potential (E°). A more positive standard reduction potential indicates a stronger oxidizing agent, signifying a greater tendency to be reduced by accepting electrons. The relevant half-reaction for comparing these halic acids is their reduction from the +5 oxidation state to the elemental halogen (X_2).

Table 1: Standard Reduction Potentials of Halic Acids in Acidic Solution



| Half-Reaction | Standard Reduction Potential (E°) (Volts) |
|---|---|
| $2CIO_3^-(aq) + 12H^+(aq) + 10e^- \rightarrow Cl_2(g) + 6H_2O(I)$ | +1.47 V |
| $2BrO_3^-(aq) + 12H^+(aq) + 10e^- \rightarrow Br_2(l) + 6H_2O(l)$ | +1.52 V |
| $2IO_3^-(aq) + 12H^+(aq) + 10e^- \rightarrow I_2(s) + 6H_2O(l)$ | +1.20 V |

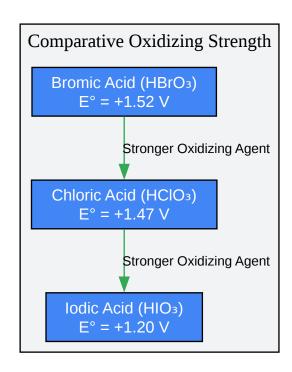
Based on the standard reduction potentials, the comparative oxidizing strength of the halic acids is:

Bromic Acid > Chloric Acid > Iodic Acid

This trend indicates that bromic acid is the strongest oxidizing agent, followed by **chloric acid**, and then iodic acid.

Logical Relationship of Oxidizing Strengths

The following diagram illustrates the hierarchy of the oxidizing strengths of **chloric acid**, bromic acid, and iodic acid based on their standard reduction potentials.





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Comparative oxidizing strength of halic acids.

Experimental Protocols

The determination and comparison of the oxidizing strengths of chloric, bromic, and iodic acids can be achieved through several electrochemical and analytical techniques. Below are detailed methodologies for key experimental approaches.

Potentiometric Titration

This method involves titrating a reducing agent with one of the halic acids and measuring the potential of the solution as a function of the volume of titrant added. The equivalence point, where the reaction is complete, is identified by a sharp change in potential.

Experimental Workflow:



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Workflow for potentiometric titration.

Detailed Methodology:

- Preparation of Solutions: Prepare standardized solutions of the reducing agent (e.g., 0.1 M ferrous sulfate, FeSO₄) and the oxidizing agents (0.1 M chloric acid, 0.1 M bromic acid, and 0.1 M iodic acid).
- Apparatus Setup: Assemble a potentiometric titration setup consisting of a beaker with a magnetic stirrer, a burette, a potentiometer, a platinum indicator electrode, and a silver/silver



chloride (Ag/AgCl) reference electrode.

Titration Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the ferrous sulfate solution into the beaker.
- Immerse the electrodes in the solution and begin stirring.
- Add the halic acid solution from the burette in small increments.
- Record the potential reading from the potentiometer after each addition, allowing the potential to stabilize.

Data Analysis:

- Plot a graph of potential (in volts or millivolts) on the y-axis against the volume of titrant added (in mL) on the x-axis.
- The equivalence point is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.
- Comparison: Repeat the experiment for each of the three halic acids. A higher potential at the equivalence point indicates a stronger oxidizing agent.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of species in solution. It provides information about the reduction potentials and the kinetics of the electron transfer reactions.

Experimental Workflow:





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Workflow for cyclic voltammetry.

Detailed Methodology:

- Solution Preparation: Prepare dilute solutions (e.g., 1-10 mM) of each halic acid in a supporting electrolyte (e.g., 0.5 M H₂SO₄) to ensure conductivity.
- Electrochemical Cell Setup: Use a three-electrode electrochemical cell. The working
 electrode can be a glassy carbon or platinum electrode, the reference electrode a Ag/AgCl or
 saturated calomel electrode (SCE), and the counter electrode a platinum wire.
- Cyclic Voltammetry Measurement:
 - Place the prepared solution in the electrochemical cell and immerse the electrodes.
 - Use a potentiostat to apply a potential sweep to the working electrode. A typical scan
 might range from an initial potential where no reaction occurs to a potential sufficiently
 negative to cause the reduction of the halate ion, and then back to the initial potential.
 - Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

Data Analysis:

- Identify the cathodic peak potential (Epc) from the voltammogram, which corresponds to the reduction of the halate ion.
- Comparison: Perform cyclic voltammetry for each halic acid under the same experimental
 conditions (concentration, solvent, electrolyte, scan rate, and electrodes). A more positive
 cathodic peak potential indicates that the species is easier to reduce and is therefore a
 stronger oxidizing agent.
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